

Discovery and history of 3-(4-Pyridyl)acrylic acid

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Compound of Interest

Compound Name: 3-(4-Pyridyl)acrylic acid

Cat. No.: B188879

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An In-depth Technical Guide to **3-(4-Pyridyl)acrylic Acid**

Introduction

3-(4-Pyridyl)acrylic acid, also known as 4-Pyridineacrylic acid, is an organic compound that belongs to the family of pyridylacrylic acids. It is a derivative of cinnamic acid where a phenyl group is replaced by a pyridyl group. The molecule consists of a pyridine ring linked to an acrylic acid moiety.^[1] This structure, featuring multiple coordination sites (a nitrogen atom in the pyridine ring and a carboxyl group), makes it a valuable ligand in the field of coordination chemistry for the construction of metal-organic frameworks (MOFs) and coordination polymers.^{[2][3]} Its ability to act as both a hydrogen-bond donor and acceptor allows for the formation of complex hydrogen-bonded networks.^[3] The compound primarily exists in the E-configuration (trans) about the carbon-carbon double bond, resulting in a nearly planar structure.^{[1][4]}

History and Discovery

While the precise first synthesis of **3-(4-Pyridyl)acrylic acid** is not prominently documented in a singular discovery paper, its synthesis follows established chemical principles for the creation of acrylic acid derivatives. The methods for its preparation are variations of classic organic reactions, such as the Knoevenagel or Doebner condensation. A widely cited modern procedure for the synthesis of 3-(pyridyl)acrylic acids was reported by Kudelko et al. in 2015, which is a modified Doebner condensation.^{[2][3]} Research on this compound and its isomers has focused on their utility as building blocks in supramolecular chemistry and as ligands for creating complex coordination compounds with interesting structural and physical properties.^[2] ^[3] A search of the Cambridge Structural Database reveals several entries for derivatives of

(E)-3-(pyridin-4-yl)acrylic acid, typically as pyridinium salts formed with various anions like halides, trifluoroacetate, and perchlorate.[2][3]

Physicochemical and Spectroscopic Properties

3-(4-Pyridyl)acrylic acid is a white to light yellow crystalline powder. Its fundamental properties have been characterized through various analytical techniques.

Property	Value	Source
Molecular Formula	C ₈ H ₇ NO ₂	[5][6][7]
Molecular Weight	149.15 g/mol	[3][6]
CAS Registry Number	5337-79-1	[5][7]
Melting Point	275 °C (decomposition)	
logP (Octanol/Water)	1.179 (Crippen Method)	[6]
Water Solubility (log ₁₀ WS)	-1.58 (Crippen Method, mol/l)	[6]
McGowan's Volume (mcvol)	112.940 ml/mol	[6]

Spectroscopic data is available from sources like the NIST WebBook, including Infrared (IR) and Mass Spectrometry (EI) data.[5][7]

Crystallographic Data

The crystal structure of (E)-3-(pyridin-4-yl)acrylic acid has been determined by X-ray crystallography. The compound crystallizes in the triclinic space group P-1.[3][4] The molecule is nearly planar, with a slight torsion angle around the C-C single bond connecting the vinyl group to the pyridine ring.[1][4] In the solid state, molecules are linked by strong O—H···N hydrogen bonds, forming chains. These chains are further connected by weak C—H···O interactions and π—π stacking interactions to build a three-dimensional supramolecular architecture.[1][2]

Parameter	Value	Source
Crystal System	Triclinic	[3]
Space Group	P-1	[3][4]
C8—C4—C3—C2 Torsion Angle	-6.1 (2)°	[1][4]
O—H…N Hydrogen Bond Length	2.6147 (18) Å	[3]
C—H…O Hydrogen Bond Length	3.336 (2) Å	[3]
π–π Stacking Distance (pyridinic rings)	3.8246 (10) Å	[2]

Experimental Protocols

Synthesis of (E)-3-(4-Pyridyl)acrylic Acid

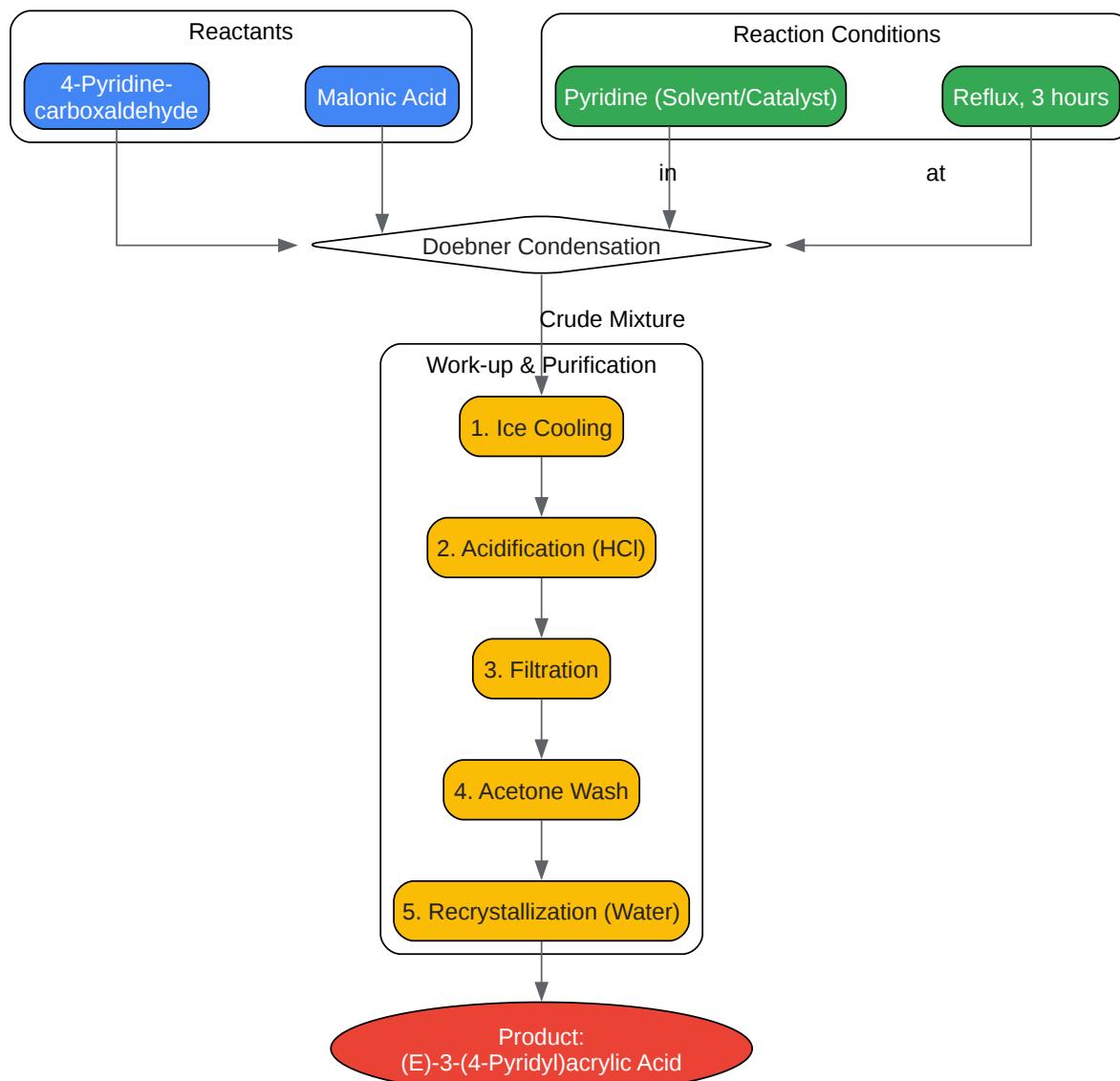
The synthesis is typically achieved via a Doebner modification of the Knoevenagel condensation, using 4-pyridinecarboxaldehyde and malonic acid with pyridine as both the solvent and catalyst.[1][2][3]

Materials:

- 4-Pyridinecarboxaldehyde (300 mg, 2.80 mmol)
- Malonic acid (728 mg, 7.00 mmol)
- Pyridine (2 mL)
- 37% Hydrochloric acid (HCl)
- Acetone
- Deionized water

Procedure:

- In a 25 mL round-bottomed flask equipped with a magnetic stirrer and reflux condenser, combine 4-pyridinecarboxaldehyde (300 mg) and malonic acid (728 mg).
- Add 2 mL of pyridine to the flask.
- Heat the reaction mixture to reflux and maintain constant stirring for 3 hours.
- After 3 hours, remove the heat source and cool the reaction mixture in an ice bath.
- Slowly add drops of 37% HCl to the cooled mixture until a precipitate is observed.
- Isolate the solid product by vacuum filtration.
- Wash the collected solid with cold acetone.
- The crude product can be purified by recrystallization from water. Slow evaporation of the aqueous solution yields colorless crystalline powder. The reported yield for this procedure is 97.9%.[\[1\]](#)[\[2\]](#)

[Click to download full resolution via product page](#)**Synthesis scheme for (E)-3-(4-Pyridyl)acrylic Acid.**

Applications in Research and Development

The primary application of **3-(4-Pyridyl)acrylic acid** in research is its role as a versatile building block in supramolecular chemistry and materials science.

- Coordination Polymers and MOFs: Its rigid structure and distinct coordination sites (the pyridine nitrogen and the carboxylate group) allow it to link metal ions into one-, two-, or three-dimensional networks. These materials are investigated for applications in gas storage, catalysis, and luminescence.[8][9]
- Pharmaceutical Intermediates: As a derivative of cinnamic acid, a class of compounds known for a broad range of biological activities, pyridylacrylic acids are of interest in medicinal chemistry.[2] For instance, the isomer trans-3-(3-Pyridyl)acrylic acid has been used to prepare inhibitors of gelatinase B and antibacterial agents.[8][10] While specific, large-scale drug development based on the 4-pyridyl isomer is not widely reported, it remains a scaffold of interest for synthesizing novel bioactive molecules.
- Antiviral Research: The isomer trans-3-(3-Pyridyl)acrylic acid has been identified as having an antiviral effect against the tobacco mosaic virus (TMV), suggesting that this class of compounds has potential applications in agricultural science.[11]

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References

1. journals.iucr.org [journals.iucr.org]
2. Synthesis, characterization and supramolecular analysis for (E)-3-(pyridin-4-yl)acrylic acid - PMC [pmc.ncbi.nlm.nih.gov]
3. journals.iucr.org [journals.iucr.org]
4. [researchgate.net](https://www.researchgate.net) [researchgate.net]
5. 3-(4-Pyridyl)acrylic acid [webbook.nist.gov]

- 6. chemeo.com [chemeo.com]
- 7. 3-(4-Pyridyl)acrylic acid [webbook.nist.gov]
- 8. 3-(3-PYRIDYL)ACRYLIC ACID | 19337-97-4 [chemicalbook.com]
- 9. trans-3-(3-ピリジル)アクリル酸 99% | Sigma-Aldrich [sigmaaldrich.com]
- 10. fishersci.co.uk [fishersci.co.uk]
- 11. trans-3-(3-Pyridyl)acrylic acid | TMV | 19337-97-4 | Invivochem [invivochem.com]
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